Chemical Profile & Synthetic Methodologies: 2-(2,3-Dichlorophenyl)butanoic Acid
Chemical Profile & Synthetic Methodologies: 2-(2,3-Dichlorophenyl)butanoic Acid
[1]
Executive Summary
2-(2,3-Dichlorophenyl)butanoic acid (CAS: Generic classification 2-arylalkanoic acid) is a specialized organic intermediate characterized by a butanoic acid backbone substituted at the alpha-position (C2) with a 2,3-dichlorophenyl moiety.[1] This compound serves as a critical scaffold in medicinal chemistry and agrochemical research, particularly in the development of auxin-mimic herbicides and non-steroidal anti-inflammatory drug (NSAID) analogs.
Its structural uniqueness lies in the 2,3-dichloro substitution pattern , which introduces significant steric bulk at the ortho-position and electronic withdrawal across the phenyl ring. These features modulate the metabolic stability (by blocking ortho-hydroxylation) and increase the acidity of the carboxylic acid relative to non-halogenated analogs.
This guide provides an in-depth technical analysis of its physiochemical properties, rigorous synthetic pathways, and spectroscopic characterization standards for researchers and drug development professionals.
Physiochemical Properties & Structural Analysis[2]
The physiochemical profile of 2-(2,3-Dichlorophenyl)butanoic acid is dominated by the lipophilic nature of the dichlorophenyl group and the ionizable carboxylic acid.
Table 1: Predicted Physiochemical Data
| Property | Value / Description | Notes |
| IUPAC Name | 2-(2,3-Dichlorophenyl)butanoic acid | Also known as |
| Molecular Formula | ||
| Molecular Weight | 233.09 g/mol | |
| Exact Mass | 232.0058 | Monoisotopic mass |
| Isotope Pattern | M (100%), M+2 (64%), M+4 (10%) | Characteristic of |
| pKa (Acid) | 3.8 – 4.1 (Predicted) | More acidic than phenylacetic acid (pKa 4.3) due to electron-withdrawing Cl groups |
| LogP (Lipophilicity) | 3.5 – 3.8 (Predicted) | High lipophilicity; likely requires organic co-solvents for biological assays |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 2 (COOH) | |
| Rotatable Bonds | 3 | C(alpha)-C(phenyl), C(alpha)-C(beta), C(alpha)-COOH |
| Stereochemistry | 1 Chiral Center (C2) | Exists as (R)- and (S)- enantiomers |
Structural Features[1][2]
-
Steric Hindrance: The chlorine atom at the C2' (ortho) position of the phenyl ring creates steric clash with the alpha-substituents (ethyl group and carboxyl group). This restricts rotation around the phenyl-C(alpha) bond, potentially creating atropisomeric properties in highly substituted derivatives.
-
Electronic Effects: The two chlorine atoms exert a strong inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion and lowering the pKa.
-
Chirality: The C2 carbon is a stereocenter. In biological systems, the (S)-enantiomer typically exhibits distinct activity from the (R)-enantiomer (e.g., in auxin mimics or COX inhibitors).
Synthetic Methodologies
Synthesis of 2-arylalkanoic acids requires strategies that control the formation of the quaternary carbon-carbon bond at the alpha position. Two primary routes are recommended: Classical Malonic Ester Synthesis (robust, scalable) and Pd-Catalyzed Alpha-Arylation (modern, convergent).
Route A: Classical Malonic Ester Synthesis
This pathway is preferred for large-scale preparation due to the low cost of reagents and high reliability.
Protocol:
-
Precursor Preparation: React 2,3-dichlorobenzyl chloride with diethyl malonate under basic conditions (NaOEt/EtOH) to form Diethyl 2-(2,3-dichlorobenzyl)malonate .
-
Note: Direct arylation of malonate with 1,2,3-trichlorobenzene is difficult; using the benzyl chloride is standard.
-
Alternative: If starting from 2,3-dichlorophenylacetic acid , esterify to ethyl 2,3-dichlorophenylacetate, then alkylate with ethyl iodide using LDA (Lithium Diisopropylamide) at -78°C.
-
-
Alkylation: Treat the intermediate with Ethyl Iodide (
) and a strong base (NaH or KOtBu) in THF/DMF to introduce the ethyl chain. -
Hydrolysis & Decarboxylation: Reflux in 6M HCl/Acetic Acid to hydrolyze the esters and decarboxylate the gem-dicarboxylic acid to the target mono-acid.
Route B: Pd-Catalyzed Alpha-Arylation (Hartwig-Buchwald)
This method allows for the direct coupling of commercially available esters with aryl halides, offering high convergence.
Protocol:
-
Reagents: Ethyl butyrate (1.2 equiv), 1-Bromo-2,3-dichlorobenzene (1.0 equiv).
-
Catalyst System:
(1-2 mol%) with a bulky phosphine ligand like or Xantphos. -
Base: LiHMDS or NaHMDS (Lithium/Sodium Hexamethyldisilazide).
-
Conditions: Toluene, 80-100°C, inert atmosphere (
). -
Workup: The resulting Ethyl 2-(2,3-dichlorophenyl)butanoate is hydrolyzed using LiOH in THF/Water to yield the free acid.
Experimental Workflow Diagram
Figure 1: Comparative synthetic pathways for 2-(2,3-Dichlorophenyl)butanoic acid highlighting Classical Alkylation vs. Pd-Catalyzed Arylation.
Spectroscopic Identification
Accurate identification requires verifying the substitution pattern and the integrity of the carboxylic acid.
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3):
- 11.50 (br s, 1H): Carboxylic acid proton (-COOH). Broad due to hydrogen bonding.
- 7.40 – 7.15 (m, 3H): Aromatic protons. The 2,3-dichloro pattern typically shows a complex multiplet due to the ABC spin system of the remaining protons (H4, H5, H6).
-
3.95 (t, J = 7.5 Hz, 1H): Alpha-methine proton (
). The triplet splitting arises from coupling with the adjacent methylene group. -
2.10 – 1.85 (m, 2H): Beta-methylene protons (
). Diastereotopic nature may be observed due to the chiral center. -
0.92 (t, J = 7.4 Hz, 3H): Gamma-methyl protons (
).
13C NMR (100 MHz, CDCl3):
-
Carbonyl: ~178 ppm.
-
Aromatic C: ~130-140 ppm (C-Cl carbons will be shifted downfield and show low intensity).
-
Alpha-C: ~50 ppm.
-
Beta-C: ~25 ppm.
-
Gamma-C: ~12 ppm.
Mass Spectrometry (MS)
-
Ionization: ESI- (Electrospray Ionization, Negative Mode) is preferred for carboxylic acids.
-
Molecular Ion:
at m/z 231. -
Isotope Pattern: The presence of two chlorine atoms will produce a distinct pattern:
-
m/z 231 (100%)
-
m/z 233 (~65%)
-
m/z 235 (~10%)
-
Biological Relevance & Applications[1][2][3][4]
Auxin Mimicry (Herbicidal Activity)
Structurally, 2-(2,3-Dichlorophenyl)butanoic acid resembles 2,4-D (2,4-Dichlorophenoxyacetic acid) and Dicamba (3,6-dichloro-2-methoxybenzoic acid).
-
Mechanism: It acts as a synthetic auxin, binding to the TIR1 ubiquitin ligase complex. This leads to uncontrolled growth and eventual death of broadleaf weeds.
-
SAR Insight: The extension of the acetic acid side chain to butanoic acid (ethyl substitution) typically increases lipophilicity and may alter selectivity between crop and weed species.
Pharmaceutical Intermediate
-
NSAID Analogs: The 2-arylpropionic acid class (Profens) includes drugs like Ibuprofen and Diclofenac. This molecule represents a "Butifen" analog. The 2,3-dichloro substitution is often used to block metabolic oxidation at the phenyl ring, extending half-life.
-
Sortase A Inhibition: Emerging research suggests that small molecules with 2-arylalkanoic acid scaffolds can inhibit bacterial Sortase A, an enzyme critical for the virulence of Gram-positive bacteria (e.g., S. aureus), by preventing the anchoring of surface proteins.
Safety & Handling Protocol
Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity: Single Exposure (Respiratory tract irritation).
Handling Procedures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle exclusively in a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
-
Spill Cleanup: Neutralize with sodium bicarbonate (
) before disposal.
References
-
Hartwig, J. F. (2002). "Palladium-Catalyzed Arylation of Carbonyl Compounds." Handbook of Organopalladium Chemistry for Organic Synthesis. Link
-
March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. Link
-
PubChem Compound Summary. "2-Phenylbutanoic acid derivatives." National Center for Biotechnology Information. Link
-
Culpepper, J. S., et al. (2018). "Synthetic Auxin Herbicides: History, Chemistry, and Mode of Action." Weed Science, 66(6). Link
